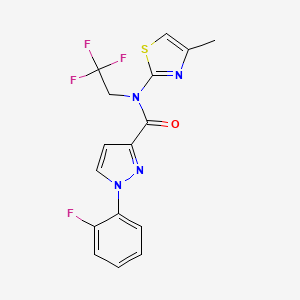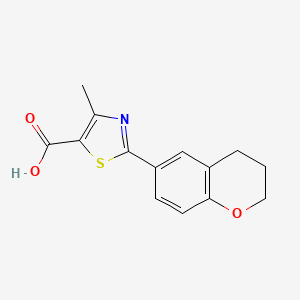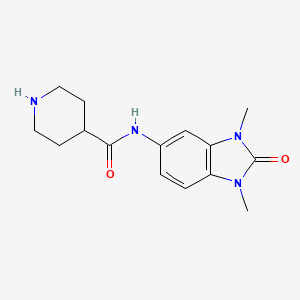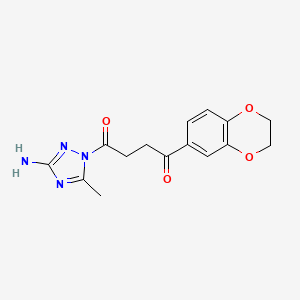![molecular formula C10H12ClNO5S B7683458 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid, also known as CMS, is a sulfonamide-containing compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CMS has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid is not fully understood. However, it is believed that 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of COX enzymes. 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid has also been shown to reduce pain sensitivity in animal models. In addition, 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid has been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
One advantage of using 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid in lab experiments is its ability to inhibit COX activity, which makes it a useful tool for studying the inflammatory response. However, one limitation is that the exact mechanism of action of 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid is not fully understood, which may make it difficult to interpret experimental results. In addition, the synthesis of 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid can be challenging and time-consuming, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid. One area of interest is its potential use in cancer treatment. 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid has been found to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of more efficient synthesis methods for 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid, which would make it more accessible for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid, which would provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid involves the reaction of 5-chloro-4-methoxy-2-methylbenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid. The purity of the synthesized 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid can be confirmed by various analytical techniques such as melting point determination and spectroscopic analysis.
科学研究应用
2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases. 2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid has been tested in animal models for its efficacy in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[(5-chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-6-3-8(17-2)7(11)4-9(6)18(15,16)12-5-10(13)14/h3-4,12H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLNASYPPZCJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 5-[[(E)-2-acetamido-3-phenylprop-2-enoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7683381.png)
![rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate](/img/structure/B7683384.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoate](/img/structure/B7683392.png)

![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)
![5-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline](/img/structure/B7683422.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)

![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)